2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol
Overview
Description
2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 2-amino-4-chlorobenzene with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on histamine H1 receptors, serotonin receptors, or other neurotransmitter receptors, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol include:
Cetirizine: An antihistamine used to treat allergies.
Aripiprazole: An antipsychotic used to treat schizophrenia and bipolar disorder.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which may confer unique pharmacological properties and potential applications. Its combination of an amino and chlorophenyl group with a piperazine ring makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNNTQSQURBDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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